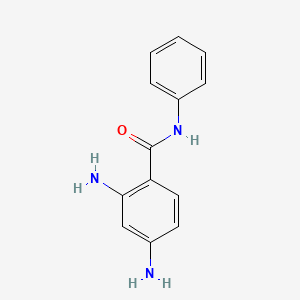

2,4-diamino-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHWNBZHYWNPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Strategies for N-Phenylbenzamide Core Synthesis

The formation of the central amide bond between a benzoic acid derivative and an aniline (B41778) is the cornerstone of N-phenylbenzamide synthesis. Various methods, from classical reactions to modern catalyzed processes, have been developed to achieve this transformation efficiently.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. Several MCRs have been adapted for the synthesis of N-phenylbenzamide derivatives. researchgate.netresearchgate.net A one-pot, three-component synthesis of novel imidazopyridazine-based N-phenylbenzamides has been described, involving the reaction of dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine. researchgate.net This method, catalyzed by phosphoric acid in glycerol, provides the desired products in high yields (80-85%) within 120-150 minutes. researchgate.net Another eco-friendly, three-component approach synthesizes 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides from diethylphthalate, anilines, and pyridine-2,3-diamine, also using phosphoric acid in glycerol. researchgate.net While these examples yield more complex heterocyclic systems, the core N-phenylbenzamide moiety is efficiently assembled during the process.

Table 1: Examples of Multicomponent Reactions for N-Phenylbenzamide Synthesis

| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Dimethyl phthalate, Anilines, Pyridazine-4,5-diamine | Phosphoric acid / Glycerol | Imidazopyridazine-based N-phenylbenzamides | 80-85% | researchgate.net |

| Diethylphthalate, Anilines, Pyridine-2,3-diamine | Phosphoric acid / Glycerol | 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | 85-89% | researchgate.net |

| 2-Indo-N-phenylbenzamides, Terminal alkyne, Substituted indoles | Copper salts / Aqueous micellar medium | Indolylisoindolinone derivatives | High | frontiersin.org |

Arylhydroxylamines serve as versatile precursors for the synthesis of substituted anilides. These intermediates can be generated through the selective partial reduction of nitroaromatic compounds. google.comgoogle.commdpi.com The catalytic hydrogenation of nitroarenes to N-arylhydroxylamines is a key industrial process, often requiring inhibitors to prevent over-reduction to the corresponding aniline. mdpi.com For instance, platinum on carbon (Pt/C) is an effective catalyst, and additives like 4-(dimethylamino)pyridine (DMAP) can enhance both activity and selectivity, achieving yields greater than 99% under mild, continuous-flow conditions. mdpi.com

Once formed, N-arylhydroxylamines can undergo various transformations to yield anilides. A notable method involves a deoxyfluorination reaction using diethylaminosulfur trifluoride (DAST), which proceeds under mild, metal-free conditions to produce ortho- or para-fluorinated anilides in good yields. acs.org Another strategy is the synthesis of ortho-bromoanilides by treating readily available arylhydroxylamines with thionyl bromide, which provides products with excellent regioselectivity under mild conditions. nih.gov These methods highlight the utility of arylhydroxylamines in introducing specific substitutions on the aniline ring before or during anilide formation.

Anthranilic acid (2-aminobenzoic acid) and its derivatives are crucial building blocks for N-phenylbenzamides, particularly for those with substitution at the 2-position of the benzoyl ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. rsc.orgrsc.orgnih.gov This reaction enables the coupling of N-substituted anthranilates with various anilines. rsc.orgrsc.org For example, a solid-phase synthesis approach using Buchwald-Hartwig amination has been developed to prepare a wide range of N-arylated anthranilic acid derivatives with excellent crude purities, which are important intermediates for other complex molecules. rsc.orgrsc.org

Another approach involves the direct C-H amidation of benzoic acids. polyu.edu.hk The reaction of lithium benzoates with ethyl N-(2,4,6-trimethylbenzenesulfonyloxy)carbamates, catalyzed by Pd(OAc)₂, can yield anthranilic acids. polyu.edu.hk Furthermore, 2-(sulfonamido)-N-benzamides have been synthesized by first coupling an anthranilic acid with a sulfonyl chloride, followed by an amide coupling reaction with an aniline using a coupling agent like propylphosphonic anhydride (B1165640) (T3P). nih.gov A more direct, solvent-free method involves heating an equimolar mixture of N-phenyl anthranilic acid, an amine (like 2-aminophenol (B121084) or N-methyl aniline), and boric acid at 160-180°C to form the corresponding amide derivative. afjbs.com

Table 2: Coupling Reactions Using Anthranilic Acid Derivatives

| Reactants | Method/Catalyst | Product Type | Reference |

|---|---|---|---|

| Immobilized Iodo-terephthalate, Anilines | Buchwald-Hartwig Amination (XPhos-Pd G2) | N-Aryl anthranilate derivatives | rsc.orgrsc.org |

| Anthranilic acid, Sulfonyl chloride, Aniline | T3P Coupling | 2-(Sulfonamido)-N-phenylbenzamides | nih.gov |

| N-Phenyl anthranilic acid, 2-Aminophenol | Boric acid (solvent-free) | 2-(Phenyl amino) N-(2-hydroxy) phenyl benzamide (B126) | afjbs.com |

The reduction of nitro groups to primary amines is a fundamental and widely used transformation for the synthesis of aromatic diamines, including the precursors to 2,4-diamino-N-phenylbenzamide. A common strategy involves the synthesis of a dinitro-N-phenylbenzamide intermediate, followed by the simultaneous reduction of both nitro groups. researchgate.net For example, the synthesis of a novel aromatic diamine involved the condensation of an amine with 3,5-dinitrobenzoyl chloride, followed by the reduction of the resulting dinitro compound. researchgate.net

A variety of reducing agents and conditions can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (H₂/Pd/C) is a highly effective method for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com For substrates sensitive to certain catalysts or conditions, other reagents provide milder alternatives. These include iron powder in acetic acid (Fe/AcOH), tin(II) chloride (SnCl₂), and sodium sulfide (B99878) (Na₂S). commonorganicchemistry.com The selective reduction of one nitro group in the presence of another is also possible, as demonstrated in the preparation of 1,2-diamino-4-nitrobenzene from 2,4-dinitroaniline (B165453) using ammonium (B1175870) sulfide. orgsyn.org In the industrial catalytic hydrogenation of aromatic nitro compounds, the addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) byproducts, leading to purer products. google.com

The most traditional and direct route to N-phenylbenzamides is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative and an aniline. The most common variant is the Schotten-Baumann reaction, which typically involves reacting a benzoyl chloride with an aniline in the presence of a base, such as aqueous sodium hydroxide (B78521) or triethylamine, to neutralize the hydrochloric acid byproduct. scribd.comuoanbar.edu.iqslideshare.net This method is robust and widely applicable for a range of substituted benzoyl chlorides and anilines. orgsyn.org

An alternative approach involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine. innovareacademics.inunej.ac.id This reaction proceeds via a rearrangement of an intermediate to furnish N-phenylbenzamides in high yields (40-93%). innovareacademics.in Another method is the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides, which offers a selective and mild route to the target compounds. nih.gov

Table 3: Nucleophilic Substitution for Benzamide Formation

| Reactants | Conditions/Reagents | Yield | Reference |

|---|---|---|---|

| Benzoyl chloride, Aniline | 10% NaOH | High | uoanbar.edu.iq |

| 2-Iodobenzoyl chloride, Aniline | Triethylamine, Dichloromethane (B109758) | High | orgsyn.org |

| Substituted benzoyl chlorides, 1,3-Diphenylthiourea | Triethylamine, THF, Reflux | 40-93% | innovareacademics.in |

| Nitrobenzene, Benzoyl chloride | Fe powder, Dioxane, 110 °C | 88% | nih.gov |

Methods Involving Nitro Group Reduction to Diamines

Directed Synthesis of this compound Scaffolds

The specific synthesis of this compound requires a strategy that correctly places the two amino groups on the benzoyl ring. This is typically achieved by starting with a correspondingly substituted benzoic acid precursor.

A logical and reported synthetic route involves a two-step process:

Amide Formation: A 2,4-dinitro-substituted benzoic acid derivative is coupled with aniline. A common starting material is 2,4-dinitrobenzoyl chloride, which can be synthesized from 2,4-dinitrobenzoic acid. The dinitrobenzoyl chloride is then reacted with aniline via a nucleophilic acyl substitution to form N-phenyl-2,4-dinitrobenzamide. An analogous strategy has been successfully employed in the synthesis of other diamine-containing benzamides, for instance, by reacting 3,5-dinitrobenzoyl chloride with an appropriate amine. researchgate.net

Nitro Group Reduction: The resulting N-phenyl-2,4-dinitrobenzamide is then subjected to a reduction reaction to convert both nitro groups into amino groups. This step yields the final product, this compound. As detailed in section 2.1.4, this reduction can be effectively carried out using various methods, with catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reductants like tin(II) chloride in an acidic medium being common choices. commonorganicchemistry.comacs.org

This modular approach allows for variation in both the aniline and the initial substituted benzoic acid components, enabling the synthesis of a diverse library of related this compound scaffolds.

Derivatization at the Phenyl and Benzamide Moieties

The ability to introduce a wide array of chemical functionalities onto the N-phenylbenzamide backbone is a cornerstone of its utility in medicinal chemistry. Modifications at the phenyl and benzamide rings can dramatically alter the compound's size, shape, polarity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

Introduction of Heterocyclic Systems (e.g., Imidazole, Imidazoline)

The incorporation of heterocyclic rings is a common strategy to enhance the pharmacological profile of the N-phenylbenzamide scaffold. Imidazole and imidazoline (B1206853) rings, in particular, have been successfully integrated to create potent bioactive molecules.

Researchers have synthesized diimidazoline N-phenylbenzamides, which have shown significant antiprotozoal activity. acs.org For instance, the synthesis of diimidazoline derivatives from their dinitrile amide precursors has been achieved by reacting combinations of acid chlorides and acids with 4-aminobenzonitriles, followed by the conversion of the nitrile groups to imidazolines. acs.org Another approach involves the high-temperature palladium-catalyzed dehydrogenation of a diimidazoline to form a diimidazole derivative. acs.org

Similarly, imidazole-based N-phenylbenzamide derivatives have been prepared through efficient one-pot, three-component reactions involving phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile, yielding products in a short time frame (2-4 hours) with high yields (80-85%). researchgate.net Other synthetic routes include refluxing o-phenylenediamine (B120857) with substituted anthranilic acids and then with benzoyl chloride to yield N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-N-phenylbenzamide derivatives. ajptonline.com

The replacement of 2-aminoimidazoline (B100083) groups with 2-aminobenzimidazole (B67599) heterocycles has also been explored. nih.govacs.org This modification maintains the hydrogen bond-forming capacity but results in lower pKa values and higher lipophilicity. nih.govacs.org The synthesis of these bis(2-aminobenzimidazoles) involves reacting diamine precursors with N-(tert-butoxycarbonyl)pyridine-2-carbimidothioate in the presence of mercury (II) chloride and triethylamine. nih.gov

Table 1: Synthesis of N-Phenylbenzamide Derivatives with Heterocyclic Systems

| Derivative Type | Starting Materials | Reaction Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Diimidazoline N-Phenylbenzamides | Dinitrile amide precursors, Ethylenediamine, NaSH | High temperature (120 °C) | Two 2-imidazoline heterocycles in a para orientation were required for high antiprotozoal activity. | acs.org |

| Imidazole-based N-Phenylbenzamides | Phthalic anhydride, Substituted anilines, 2,3-diaminomaleonitrile | One-pot, three-component reaction | Efficient, atom-economical protocol with high yields (80-85%). | researchgate.net |

| N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-N-phenylbenzamide | o-Phenylenediamine, Substituted anthranilic acids, Benzoyl chloride | Reflux in pyridine | Resultant compounds showed antimicrobial activity. | ajptonline.com |

| Bis(2-aminobenzimidazoles) | Diamine precursors, N-(tert-butoxycarbonyl)pyridine-2-carbimidothioate, HgCl₂, Et₃N | Microwave irradiation, 50 °C | Lower pKa and higher lipophilicity compared to aminoimidazoline analogs. | nih.gov |

Incorporation of Sulfonamide and Amidine Groups

The introduction of sulfonamide and amidine functionalities onto the N-phenylbenzamide scaffold is another key derivatization strategy. These groups can act as bioisosteres for other functional groups and can form critical interactions with biological targets.

A series of 2-(sulfonamido)-N-phenylbenzamide derivatives have been synthesized by coupling an anthranilic acid with an appropriate sulfonyl chloride under basic aqueous conditions to form a sulfonamide intermediate. nih.gov This intermediate is then coupled with an aniline using a peptide coupling agent like T3P (propylphosphonic anhydride) to yield the final product. nih.gov The modularity of this synthesis allows for the amide to be formed first, followed by the sulfonamide. nih.gov

The synthesis of bis(pyridine-2-carboxamidines) has been achieved by reacting diamine precursors with S-(2-naphthylmethyl)-2-pyridylthioimidate hydrobromide. nih.gov A novel rearrangement reaction has also been reported to afford amidines from a quinazolinone scaffold, leading to potent inhibitors of the Venezuelan Equine Encephalitis (VEE) virus. acs.org This scaffold optimization revealed that a rearrangement could produce amidines that potently inhibited several VEEV strains. acs.org

The combination of sulfonamide groups with the N-phenylbenzamide core has been explored to develop new classes of biologically active molecules. researchgate.netekb.eg The synthesis of these derivatives often involves standard amide coupling reactions between a benzoic acid bearing a sulfonamide group and a substituted aniline. ekb.eg

Table 2: Synthesis of N-Phenylbenzamide Derivatives with Sulfonamide and Amidine Groups

| Functional Group | Synthetic Approach | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| Sulfonamide | Modular synthesis via sulfonamide intermediate | Anthranilic acid, Sulfonyl chloride, Aniline, T3P | Flexible route allowing for diverse substitutions. | nih.gov |

| Amidine | Rearrangement from quinazolinone scaffold | Quinazolinone precursors | Discovered novel rearrangement affording potent antiviral amidines. | acs.org |

| Bis(pyridine-2-carboxamidine) | Reaction of diamines with thioimidate | Diamine precursors, S-(2-naphthylmethyl)-2-pyridylthioimidate hydrobromide | Produces bis-amidine structures, often with high biological activity. | nih.gov |

| Sulfonamide | Amide coupling | Sulfonamide-bearing benzoic acid, Aniline, Coupling agents | Incorporates the sulfonamide moiety, a well-known pharmacophore. | ekb.eg |

Substituent Effects on Synthetic Yield and Purity

The nature and position of substituents on both the phenyl and benzamide rings significantly influence the yield and purity of the resulting N-phenylbenzamide derivatives. These effects are often electronic or steric in nature.

For example, in the synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives, an ortho-fluorine substituent on the phenyl ring resulted in the lowest yield (37%), whereas an ortho-nitro substituent gave the highest yield (69%). brieflands.com This suggests a strong influence of the electronic properties of the substituent on the reaction's efficiency.

In another study, changing the solvent from dichloromethane to tetrahydrofuran (B95107) and modifying the workup procedure by avoiding an acid/base wash increased the yield of substituted 3-nitro-N-phenylbenzamides from 60-75% to 88-97%. dovepress.com The choice and amount of base were also found to be critical; using potassium carbonate instead of potassium bicarbonate was detrimental to both yield and purity. dovepress.com

Steric hindrance can also play a major role. The synthesis of 2-benzoylamino-N-phenylbenzamide derivatives showed a decrease in yield when more sterically bulky anilines were used. researchgate.net Similarly, the synthesis of N-phenylbenzamides from substituted benzoyl chlorides and 1,3-diphenylthiourea consistently produced high yields (40-93%), indicating the robustness of this particular reaction to various substituents on the benzoyl chloride. innovareacademics.ininnovareacademics.in

Table 3: Influence of Substituents on N-Phenylbenzamide Synthesis

| Reaction Type | Substituent/Condition | Effect on Yield/Purity | Probable Cause | Reference(s) |

|---|---|---|---|---|

| Amide formation | Ortho-fluoro on phenyl ring | Lowest yield (37%) | Electronic effects/intramolecular interactions | brieflands.com |

| Amide formation | Ortho-nitro on phenyl ring | Highest yield (69%) | Electronic effects | brieflands.com |

| Amide formation | Change of solvent (DCM to THF) and workup | Increased yield (60-75% to 88-97%) | Improved reaction conditions/product isolation | dovepress.com |

| Condensation reaction | Sterically bulky anilines | Decreased yield | Steric hindrance | researchgate.net |

| Nucleophilic substitution | Various on benzoyl chloride | Consistently high yields (40-93%) | Robust reaction mechanism | innovareacademics.ininnovareacademics.in |

Methodological Advancements in N-Phenylbenzamide Synthesis

The development of new synthetic methods for N-phenylbenzamides is driven by the need for more efficient, cost-effective, and environmentally friendly processes. Key areas of advancement include the adoption of green chemistry principles and the exploration of novel reaction mechanisms.

Green Chemistry Approaches in Synthetic Protocols

Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of N-phenylbenzamide derivatives, this has been achieved through solvent-free reactions, the use of recyclable catalysts, and energy-efficient techniques like microwave irradiation.

One notable example is the synthesis of 2-benzoylamino-N-phenylbenzamide derivatives using recyclable Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀·13H₂O) as catalysts. researchgate.netnih.gov This method is performed under solvent-free conditions and utilizes microwave irradiation to accelerate the reaction, resulting in high yields and short reaction times. researchgate.netnih.gov

Another eco-friendly approach involves a one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides using phosphoric acid as a catalyst in glycerol, a biodegradable solvent. researchgate.net This method is characterized by its simplicity, short reaction time, and easy workup. researchgate.net The use of activated K60 silica (B1680970) as a catalyst for direct amide bond formation also represents a sustainable method. whiterose.ac.uk Furthermore, the Beckmann rearrangement has been adapted to a greener format by using nanomicelles to facilitate the reaction in water. researchgate.net

Rearrangement Reactions and Novel Scaffold Modifications

Rearrangement reactions offer powerful tools for constructing complex molecular architectures from simpler starting materials. In the context of N-phenylbenzamide synthesis, several novel rearrangements have been identified and exploited.

A direct route to N-phenylbenzamides involves the reaction of benzoyl chloride derivatives with 1,3-diphenylthiourea. innovareacademics.ininnovareacademics.inresearchgate.net The proposed mechanism for this conversion involves a key rearrangement step following an initial nucleophilic substitution, proceeding through an imino alcohol-amide tautomerism to yield the stable amide product in high yield and purity. innovareacademics.ininnovareacademics.in

The gas-phase Smiles rearrangement of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide has been studied using mass spectrometry, providing insights into the fragmentation pathways and the influence of substituents on the reaction. acs.org Additionally, a novel rearrangement was discovered during the optimization of a quinazolinone-based scaffold, which unexpectedly afforded highly potent amidine derivatives. acs.org The Beckmann rearrangement of ketoximes, a classic named reaction, has also been developed into a mild and practical protocol for accessing amides and lactams, including a gram-scale synthesis of N-phenylbenzamide. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Exploration of Structural Modifications for Biological Activity

Systematic modifications of the 2,4-diamino-N-phenylbenzamide scaffold have been crucial in identifying key structural features that govern its biological effects. These explorations have targeted the phenyl ring, the benzamide (B126) moiety, and the linker regions connecting different parts of the molecule.

The nature and position of substituents on the N-phenyl ring significantly influence the biological activity of these compounds. Research has shown that both electron-donating and electron-withdrawing groups can modulate activity, often in a target-dependent manner.

For instance, in a series of N-phenylbenzamide derivatives evaluated for anti-enterovirus 71 (EV71) activity, the introduction of electron-withdrawing groups like chlorine (Cl) and bromine (Br) at the para-position of the phenyl ring (Ring B) enhanced antiviral activity. mdpi.com Specifically, the bromo-substituted analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, emerged as a promising lead compound with low micromolar inhibitory concentrations against various EV71 strains. mdpi.com Conversely, replacing the phenyl ring with a cyclohexyl group resulted in a loss of anti-EV71 activity, highlighting the importance of the aromatic nature of this ring for target interaction. mdpi.com

In the context of anti-schistosomal activity, electron-withdrawing groups on the N-phenyl ring, such as trifluoromethyl (CF3), were found to be favorable. nih.gov The potency of these analogs followed a trend where CF3 substitution was more effective than fluorine (F), which in turn was better than an unsubstituted phenyl ring. nih.gov

However, for acetylcholinesterase (AChE) inhibition, substitutions on the para-position of the phenyl ring with groups like methoxy, fluoro, and trifluoromethyl led to a decrease in inhibitory potency compared to the unsubstituted parent compound. dergipark.org.tr This suggests that for AChE, an unsubstituted phenyl ring is preferred for optimal activity.

These findings underscore the nuanced role of phenyl ring substitutions, where the ideal substituent is highly dependent on the specific biological target.

Modifications to the benzamide portion of the molecule, often referred to as Ring A, also play a critical role in determining biological activity.

In the pursuit of anti-EV71 agents, the substitution of an acetoxy or propionylamino group on the benzamide ring did not significantly alter the antiviral activity. mdpi.com This indicates a degree of tolerance for substitutions at this position, which can be exploited to fine-tune physicochemical properties without compromising potency.

For anti-schistosomal compounds, dichlorination at the meta and para positions of the benzamide ring induced strong degenerative changes in the parasites. nih.gov The potency on this ring was found to increase in the order of 2Cl < 2F < unsubstituted, suggesting that while electron-withdrawing groups are beneficial, their specific nature and position are crucial. nih.gov

In a series of allosteric modulators of MrgX1, smaller substituents on the benzamide portion were well-tolerated. nih.gov Analogs with 5-chloro, 5-methyl, and 5-fluoro substitutions all displayed similar, potent activity. nih.gov However, larger groups like naphthyl and indazole resulted in inactive compounds, highlighting steric limitations within the binding site. nih.gov

The following table summarizes the impact of various substitutions on the benzamide moiety on the half-maximal effective concentration (EC50) for MrgX1 modulation:

| Compound | Substitution on Benzamide Ring | EC50 (µM) |

| 8a | 5-chloro | 0.055 |

| 8c | 5-methyl | 0.069 |

| 8e | 5-fluoro | 0.013 |

| 5g | 2,4-diethoxy | 1.09 |

| 5h | 4-methoxy | Inactive |

| - | Naphthyl | Inactive |

| - | Indazole | Inactive |

This table is based on data from a study on allosteric modulators of MrgX1. nih.gov

The region linking the phenyl and benzamide rings, as well as the incorporation of various heterocyclic systems, has been explored to optimize the activity of this compound analogs.

In the design of pan-BCR-ABL inhibitors, a carbon-carbon triple bond (acetylene) linker was found to be particularly effective. acs.org This rigid linker helps to avoid steric clashes with bulky amino acid residues in the target protein's binding site and makes favorable van der Waals contacts. acs.org

For antiprotozoal agents, the presence of two 2-imidazoline heterocycles in a para orientation on an N-phenylbenzamide core was essential for high activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. acs.org Ring expansion of the imidazoline (B1206853) or its replacement with other heterocycles like benzylamine (B48309) significantly decreased activity. acs.org However, for antitrypanosomal selectivity, a gem-dimethyl substituted imidazoline proved to be more potent than the unsubstituted parent compound. acs.org

In another study targeting kinetoplastid parasites, the replacement of aminoimidazoline groups with aminobenzimidazoles or arylimidamides led to varied activities. nih.gov Bis(2-aminobenzimidazoles) showed micromolar activity against Trypanosoma brucei, while bisarylimidamides were submicromolar inhibitors of T. brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov

The length of the linker has also been shown to be a critical parameter. In a series of DB766 analogs, increasing the linker length from two to eight carbons resulted in greater antileishmanial potency. researchgate.net

Furthermore, the incorporation of a benzimidazole (B57391) ring system has been a successful strategy in developing anticancer agents. rsc.org SAR studies on these hybrids revealed that the nature and position of substituents on the benzimidazole ring, as well as the linker connecting it to the N-phenylbenzamide core, significantly impact cytotoxic activity. rsc.org

Influence of Substituents on the Benzamide Moiety

Spatial and Electronic Requirements for Target Interactions

The biological activity of this compound derivatives is intrinsically linked to their ability to fit into and interact with the binding sites of their molecular targets. These interactions are governed by both the spatial arrangement of the molecule (steric factors) and the distribution of electrons within it (electronic factors).

The planarity of the N-phenylbenzamide scaffold is often crucial for effective binding. mdpi.com This planarity allows for an extended conjugation of π-electrons, which is important for interactions with aromatic residues in the binding pocket of a target protein. The amide group itself is a weak base and its lone pair of electrons on the nitrogen are in resonance with the carbonyl group, influencing the electronic properties of the adjacent phenyl ring. stackexchange.com

In the context of pan-BCR-ABL inhibitors, a key design aspect was the exploration of alternate hydrophobic linkers to connect the hinge-binding template to the N-aryltoluamide subunit. acs.org The acetylene (B1199291) linker was found to be optimal, as it could circumvent the steric hindrance posed by the bulky gatekeeper isoleucine residue in the T315I mutant of the ABL kinase. acs.org This highlights the importance of a linker that can adopt a conformation that avoids unfavorable steric clashes.

For antiprotozoal diimidazoline N-phenylbenzamides, two basic imidazoline heterocycles are required for high activity. acs.org The pKa of these groups is important, as heterocyclic variants with pKa values below 7 showed significantly decreased activity. acs.org This suggests that the protonation state of these groups at physiological pH is critical for their interaction with the target, which in this case is the minor groove of AT-rich kinetoplastid DNA (kDNA). nih.gov

The following table illustrates the relationship between pKa, DNA binding affinity (ΔTm), and biological activity for a series of antiprotozoal compounds:

| Series | Heterocyclic Group | pKa | ΔTm (°C) for A2T2 DNA | Activity |

| 1 | Bis(2-aminoimidazolines) | High | Strong | Micromolar against T. brucei |

| 2 | Bis(2-aminobenzimidazoles) | Lower | Moderate | Micromolar against T. brucei |

| 3 | Bisarylimidamides | High | Strong | Submicromolar against T. brucei, T. cruzi, and L. donovani |

This table is a summary of findings from a study on N-phenylbenzamide derivatives targeting kinetoplastid parasites. nih.govcsic.es

Computational QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

QSAR studies on N-phenylbenzamide derivatives and related compounds have successfully correlated various physicochemical parameters with biological responses. These parameters can be broadly categorized as electronic, steric, and hydrophobic.

A QSAR study on antimalarial 2,4-diamino-6-quinazoline sulfonamides, which share structural similarities with the this compound scaffold, utilized electronic parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and charge density. nih.gov The results indicated that these electronic descriptors, particularly when combined with an indicator parameter, could effectively model the antimalarial activity. nih.gov

For a series of phenylurea substituted 2,4-diamino-pyrimidines with anti-malarial activity, QSAR analysis pointed to lipophilicity as a key driver for improved potency. nih.gov However, the most active compounds in this series also suffered from high lipophilicity, which often leads to poor aqueous solubility and low permeability, highlighting the need for a balance of properties. nih.gov

In the design of novel inhibitors for the SARS-CoV-2 PLpro enzyme, a QSAR model was developed for a series of arylamines. mdpi.com The model, which incorporated both physicochemical and Free-Wilson descriptors, revealed that the presence of an aromatic ring and a basic nitrogen atom were crucial for good antiviral activity. mdpi.com The statistical quality of the QSAR model is often assessed by parameters like r² (coefficient of determination), q² (cross-validated r²), and r²_test (r² for an external test set). For this particular model, the values were 0.833, 0.770, and 0.721, respectively, indicating a robust and predictive model. mdpi.com

The Craig plot is a useful tool in QSAR studies that visually represents the relationship between the hydrophobic character (π) and the electronic effect (Hammett substitution constant, σ) of different substituents. nih.gov In a study on N-phenylbenzamide analogs against Schistosoma mansoni, a Craig plot was used to guide the selection of substituents for synthesis. nih.gov

These computational approaches, by correlating structural features with biological activity, provide valuable insights that can accelerate the optimization of lead compounds based on the this compound scaffold.

Molecular Descriptors in SAR Analysis

Molecular descriptors are numerical values that quantify the physicochemical, electronic, and topological properties of a molecule. In the context of SAR and QSAR for N-phenylbenzamide derivatives, several key descriptors are consistently evaluated to build predictive models.

Hydrophobicity (Log P/π): This descriptor measures a compound's lipophilicity, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. In studies of antischistosomal N-phenylbenzamides, the hydrophobic character (π) of substituents is a primary variable. nih.gov Similarly, for diimidazoline N-phenylbenzamides with antiprotozoal activity, the calculated Log P value is considered a key starting point for medicinal chemistry optimization. acs.org

Electronic Effects (Hammett Constant, σ): The Hammett constant quantifies the electron-donating or electron-withdrawing nature of substituents on the phenyl rings. This is vital for interactions involving hydrogen bonding, metal coordination, or π-π stacking. Studies have shown that incorporating electron-withdrawing groups can be beneficial for the antischistosomal potency of N-phenylbenzamides. nih.govnih.gov

Topological and Steric Descriptors: Properties like molecular weight, polar surface area (PSA), and steric parameters (e.g., molar refractivity) are often used in QSAR models. For example, a QSAR study on quinazolinone derivatives, which share structural similarities, indicated that polarizability and steric properties are important for their inhibitory activity. igi-global.com

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors is a fundamental descriptor in drug design, influencing solubility and target binding. The amino groups and the amide linkage in this compound are significant hydrogen bonding sites. The importance of these interactions is highlighted in studies where replacing a primary amide with other functional groups significantly alters biological activity. acs.org

| Descriptor Type | Specific Descriptor | Relevance in SAR/QSAR | Example Application |

|---|---|---|---|

| Physicochemical | Log P (Lipophilicity) | Membrane permeability, hydrophobic interactions with target. | Optimization of antiprotozoal N-phenylbenzamides. acs.org |

| Electronic | Hammett Constant (σ) | Modulates electronic nature of rings, affecting binding affinity. | Design of antischistosomal agents. nih.gov |

| Topological | Polar Surface Area (PSA) | Predicts transport properties and solubility. | QSAR studies on related heterocyclic compounds. igi-global.com |

| Structural | Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets. | Analysis of benzimidazole inhibitors of kinases. acs.org |

Comparative SAR Analysis of this compound with Related N-Phenylbenzamide Chemotypes

The biological activity of the N-phenylbenzamide scaffold is highly dependent on the substitution patterns on both the benzamide (A-ring) and the N-phenyl (B-ring) moieties. The 2,4-diamino substitution pattern of the titular compound provides a unique electronic and hydrogen-bonding profile compared to other analogs.

Histone Deacetylase (HDAC) Inhibition: The ortho-amino group on the benzamide ring is a key feature for many potent histone deacetylase (HDAC) inhibitors. This "aminoanilide" structure allows the compound to act as a zinc-binding group (ZBG), which is crucial for inhibiting these enzymes. nih.gov

Comparison with other Diaminobenzamides: A study on 2,5-diaminobenzamide (B14656821) derivatives as anti-proliferative agents found that this scaffold was a promising hit from a chemical library screening. nih.gov Optimization led to compounds with low micromolar IC50 values. nih.gov This suggests that the positioning of the amino groups on the benzamide ring is critical. While 2,5-diamino analogs show activity, the 2,4-diamino pattern is often associated with specific HDAC inhibitor designs, where the ortho-amino group chelates the zinc ion in the enzyme's active site.

Comparison with N-phenylbenzamides Lacking the Ortho-Amino Group: N-phenylbenzamides that lack the ortho-amino group but have other substituents often exhibit different biological activities. For instance, N-phenylbenzamides with electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) have been explored as antischistosomal agents. nih.gov In this context, the primary driver of activity is not zinc chelation but rather a combination of electronic and hydrophobic properties that mediate interactions with the parasite's target proteins. nih.gov

Influence of Substituents on the N-Phenyl Ring: The N-phenyl ring (often called the "cap" group in HDAC inhibitors) plays a vital role in establishing interactions with the surface of the target enzyme. In a series of N-phenylbenzamide derivatives developed as inhibitors for Enterovirus 71, substitutions on this ring were critical. mdpi.com For example, adding a bromine atom at the para-position of the N-phenyl ring (as in 3-amino-N-(4-bromophenyl)-4-methoxybenzamide) resulted in a compound with potent antiviral activity and low cytotoxicity. mdpi.com This highlights that while the diaminobenzamide core may provide the essential binding interactions, modifications on the N-phenyl ring are key to modulating potency and selectivity.

The table below summarizes a comparative analysis based on general findings for related chemotypes.

| Chemotype | Key Structural Feature | Typical Biological Target/Activity | General SAR Finding |

|---|---|---|---|

| This compound | Ortho-amino group on benzamide ring | HDAC Inhibition (putative) | The ortho-amino group can act as a zinc-binding motif, crucial for enzyme inhibition. nih.gov |

| 2,5-Diaminobenzamide Derivatives | Amino groups at 2 and 5 positions | Anticancer/Anti-proliferative | Active scaffold identified from screening; potency is optimized via N-phenyl substitutions. nih.gov |

| N-(Substituted-phenyl)benzamides | Electron-withdrawing groups (e.g., NO2) | Antischistosomal | Activity is enhanced by electron-withdrawing substituents on either ring. nih.gov |

| N-Phenyl-4-methoxybenzamide Derivatives | Substituents on both rings | Antiviral (Enterovirus 71) | Halogen substitution (e.g., 4-bromo) on the N-phenyl ring significantly boosts potency. mdpi.com |

Computational and Biophysical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Information not available.

Prediction of Binding Modes and Affinities

Information not available.

Identification of Key Interacting Residues

Information not available.

Ligand-Target Protein Complex Geometries

Information not available.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Information not available.

Analysis of Dynamic Interactions in Biological Systems

Information not available.

Conformational Landscape Exploration

Information not available.

Advanced Computational Chemistry Methodologies

Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science, offering predictive power that accelerates the design and characterization of novel compounds. For phenylbenzamide derivatives, these methodologies are employed to understand their electronic and structural properties and to identify potential biological targets.

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize lead compounds in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model is then used as a 3D query to screen large databases of chemical compounds (virtual screening) to find novel molecules with the potential for similar activity. ijrpr.comarxiv.orgfrontiersin.org

For scaffolds related to 2,4-diamino-N-phenylbenzamide, virtual screening strategies have been successfully employed. For instance, a combination of shape-based similarity searches, molecular docking, and 2D-similarity searches led to the identification of novel phenylbenzamide-based antagonists of the Grb7 SH2 domain, a protein associated with cancer cell proliferation. nih.gov Similarly, virtual screening has been used to identify potential aryl hydrocarbon receptor (AhR) ligands among industrial chemicals, including phenylbenzamide structures. d-nb.info These computational screens are often the first step in a pipeline that also includes more rigorous computational and experimental validation. mdpi.comnih.govinnovareacademics.in

The general process for pharmacophore-based virtual screening involves:

Training Set Selection: A set of molecules with known activity against a specific target is selected.

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Pharmacophore Model Generation: Common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) are identified and mapped to generate one or more pharmacophore hypotheses. researchgate.net

Model Validation: The best pharmacophore model is selected based on its ability to distinguish active from inactive compounds.

Database Screening: The validated pharmacophore model is used to screen a virtual library of compounds to identify "hits" that match the pharmacophore features. frontiersin.org

This approach allows for the efficient exploration of vast chemical spaces to discover new derivatives with desired biological activities.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules from first principles. escholarship.orgarxiv.org Methods like Density Functional Theory (DFT) are frequently applied to phenylbenzamide derivatives to understand their fundamental characteristics, which in turn influence their reactivity, stability, and interaction with biological targets. substack.comnih.govnih.gov

Studies on chlorinated phenyl-benzamide derivatives have utilized DFT to compute key electronic parameters. tandfonline.comtandfonline.comresearchgate.net These calculations provide valuable data on how substitutions on the phenylbenzamide core affect its electronic properties. For example, first-principles calculations on 4-chloro-phenyl-benzamide and 2-chloro-3-chloro-phenyl-benzamide have been performed to determine their band gaps and dielectric constants. tandfonline.comtandfonline.comresearchgate.net Such properties are crucial for applications in materials science and for understanding intermolecular interactions.

Computational studies on N-phenylbenzamide (NPBA) derivatives have also used quantum chemistry to explore structure-function relationships for applications in molecular electronics. rsc.orgosti.gov These studies correlate calculated properties, such as the energy of the highest occupied molecular orbital (HOMO), with experimentally observed conductance and rectification. rsc.orgosti.gov The insights gained from these electronic structure analyses are critical for the rational design of new molecules with tailored properties.

Table 1: Calculated Electronic Properties of Phenylbenzamide Derivatives

| Compound | Method | Calculated Property | Value | Reference |

| 4-chloro-phenyl-benzamide | Quantum-Espresso (DFT) | Band Gap | 0.74 eV | tandfonline.comtandfonline.com |

| 4-chloro-phenyl-benzamide | Quantum-Espresso (DFT) | Average Dielectric Constant | 3.28 | tandfonline.comtandfonline.com |

| 2-chloro-3-chloro-phenyl-benzamide | Quantum-Espresso (DFT) | Band Gap | 3.08 eV | tandfonline.comtandfonline.com |

| 2-chloro-3-chloro-phenyl-benzamide | Quantum-Espresso (DFT) | Average Dielectric Constant | 1.42 | tandfonline.comtandfonline.com |

Pharmacophore Modeling and Virtual Screening

Biophysical Techniques for Ligand-Target Characterization

Biophysical techniques are essential for validating computational predictions and for providing a detailed quantitative and structural understanding of how a ligand interacts with its biological target.

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Selectivity refers to a ligand's ability to bind to a specific target in preference to others. These parameters are critical for developing effective and safe therapeutic agents.

For phenylbenzamide derivatives, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used. ITC provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding affinity. nih.gov SPR is a sensitive technique for real-time monitoring of binding events and is used to determine on- and off-rates and affinity constants. nih.gov

Studies on phenylbenzamide-based antagonists of the Grb7 SH2 domain have reported binding affinities in the micromolar range, with Kd values from 1.1 µM to 32.3 µM. nih.gov In another example, N-phenylbenzamide derivatives designed as inhibitors of the mitochondrial permeability transition pore (PTP) showed potent activity, with one analog exhibiting an EC50 of 280 nM in a mitochondrial swelling assay. nih.gov The selectivity of these compounds is also a key aspect of their development, with researchers aiming to minimize off-target effects. redheracles.net

Table 2: Binding Affinities of Phenylbenzamide Derivatives for Various Targets

| Compound/Derivative Series | Target | Technique | Affinity Metric | Value | Reference |

| Phenylbenzamide NSC 104999 | Grb7 SH2 domain | ITC | Kd | 32.3 µM | nih.gov |

| Phenylbenzamide NSC 57148 | Grb7 SH2 domain | ITC | Kd | 1.1 µM | nih.gov |

| N-alkyl bisguanidines (N-phenylbenzamide scaffold) | Trypanosoma brucei | In vitro assay | IC50 | Low nanomolar | nih.gov |

| N-alkyl bisguanidines (N-phenylbenzamide scaffold) | Plasmodium falciparum | In vitro assay | IC50 | Submicromolar | nih.gov |

| Compound 4 (N-phenylbenzamide derivative) | Mitochondrial Permeability Transition Pore (PTP) | Mitochondrial swelling assay | EC50 | 280 nM | nih.gov |

| Diimidazoline N-phenylbenzamides | Plasmodium falciparum | In vitro assay | IC50 | Chloroquine-level potency | acs.org |

Understanding the precise binding mode of a ligand to its target is crucial for structure-based drug design. For DNA-targeting agents, common binding modes include minor groove binding, where the molecule fits into the narrower of the two grooves of the DNA double helix, and intercalation, where a planar molecule inserts itself between the base pairs of the DNA. nih.govfreedomgpt.comwikipedia.orgslideshare.net

Several studies have shown that dicationic N-phenylbenzamide derivatives are potent DNA minor groove binders, particularly at AT-rich sequences. nih.govresearchgate.netsemanticscholar.org This mode of binding is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces, often displacing a "spine of hydration" in the minor groove. The crescent shape and cationic nature of these molecules complement the curvature and negative electrostatic potential of the DNA minor groove. nih.gov Biophysical techniques such as UV thermal melting, circular dichroism (CD), and surface plasmon resonance (SPR) are used to confirm this binding mode. nih.govnih.govresearchgate.net

While minor groove binding is a predominant mechanism for many phenylbenzamide-based compounds, some derivatives have been shown to bind via intercalation. researchgate.netsemanticscholar.org The specific binding mode is often dictated by subtle structural modifications to the core scaffold. For ligands that target proteins, X-ray crystallography and molecular docking studies are employed to visualize the binding pose within the protein's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. cjnmcpu.comjetir.orgmdpi.comresearchgate.net

Biological Target Engagement and Mechanistic Elucidation

Enzyme Inhibition Kinetics and Mechanisms

The inhibitory activity of 2,4-diamino-N-phenylbenzamide and its analogs has been evaluated against several key enzymes implicated in various diseases. The following subsections detail the kinetics and mechanisms of this inhibition.

Derivatives of 2-hydroxy-N-phenylbenzamides, also known as salicylanilides, have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Halogenated versions of these compounds demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. nih.gov The inhibition of butyrylcholinesterase (BuChE) was generally weaker, with IC50 values between 53.5 and 228.4 µM. nih.gov Notably, many of these derivatives showed a preference for inhibiting AChE over BuChE. nih.gov

Further modifications, such as the creation of phosphorus-based esters, significantly enhanced the inhibitory activity against BuChE. nih.gov For instance, the compound 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as the most potent and selective BuChE inhibitor in the series, with an IC50 value of 2.4 µM. nih.gov Kinetic studies revealed that this derivative acts as a mixed inhibitor of both cholinesterases, indicating it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov It is also classified as a pseudo-irreversible inhibitor. nih.gov The structure-activity relationship suggests that esters and benzamides derived from 5-halogenosalicylic acids and polyhalogenated anilines are particularly effective. nih.gov

In a separate study, novel N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives were synthesized and evaluated for their inhibitory effects on AChE. researchgate.net The inhibition constants (Ki) for these compounds were found to be in the nanomolar range, from 15.51 ± 1.88 to 41.24 ± 10.13 nM. researchgate.net The most potent compound, 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide, exhibited a Ki of 15.51 ± 1.88 nM, highlighting it as a promising lead compound for the development of new Alzheimer's disease therapies. researchgate.net

Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibition by Benzamide (B126) Derivatives

| Compound Type | Target Enzyme | IC50 / Ki | Reference |

|---|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase | 33.1 - 85.8 µM | nih.gov |

| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase | 53.5 - 228.4 µM | nih.gov |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | Butyrylcholinesterase | 2.4 µM | nih.gov |

| N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamides | Acetylcholinesterase | 15.51 ± 1.88 - 41.24 ± 10.13 nM (Ki) | researchgate.net |

| 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | Acetylcholinesterase | 15.51 ± 1.88 nM (Ki) | researchgate.net |

The Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response. pitt.edu Dysregulation of ABL1 activity is a hallmark of several cancers, making it a significant therapeutic target. researchgate.net

Computational studies on imidazole-based N-phenylbenzamide derivatives have revealed their potential as ABL1 kinase inhibitors. researchgate.net Docking studies of specific derivatives, namely 4e and 4f, indicated a higher binding affinity towards the ABL1 kinase protein compared to the control inhibitor, imatinib (B729). researchgate.netvulcanchem.com Molecular dynamics simulations further supported these findings, showing that these derivatives form stable complexes with the ABL1 kinase. researchgate.net The binding affinity of derivatives 4e and 4f was calculated to be between -9.2 to -10.1 kcal/mol, which is more favorable than that of imatinib (-8.7 kcal/mol). This enhanced affinity is attributed to π-π stacking interactions with the protein. vulcanchem.com

These findings suggest that N-phenylbenzamide derivatives represent a promising scaffold for the development of novel and potent ABL1 kinase inhibitors for cancer therapy. researchgate.net

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. researchgate.net Its overexpression is common in many human cancers, making it an attractive target for therapeutic intervention. researchgate.net

A specific FAK inhibitor, known as FAK Inhibitor 14, has been shown to selectively inhibit FAK autophosphorylation at the Y397 site with an IC50 of 1 μM. rndsystems.com This inhibition leads to the promotion of cell detachment and inhibition of cell adhesion in vitro. rndsystems.com Furthermore, FAK Inhibitor 14 has demonstrated antiproliferative activity in various human tumor cell lines and in breast cancer models in vivo. rndsystems.com

Derivatives of 2,4-dianilinopyrimidine containing N-substituted benzamides have also been designed and synthesized as potential FAK inhibitors. nih.gov One such compound, 8a, exhibited potent anti-FAK activity with an IC50 of 0.047 ± 0.006 μM and displayed selective antiproliferative effects against H1975 and A431 cancer cell lines. nih.gov Molecular docking studies have been employed to understand the binding interactions between these inhibitors and the FAK protein. nih.gov

Table 2: FAK Inhibition by Benzamide Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| FAK Inhibitor 14 | FAK autophosphorylation at Y397 | 1 µM | rndsystems.com |

| Compound 8a (2,4-dianilinopyrimidine derivative) | FAK | 0.047 ± 0.006 μM | nih.gov |

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acid precursors and is a well-established target for various therapeutic agents, including anticancer and antimicrobial drugs. mdpi.commdpi.com While direct studies on this compound as a DHFR inhibitor are limited, research on analogous compounds provides valuable insights.

The 2,4-diamino-5-benzylpyrimidine scaffold is a known inhibitor of DHFR. nih.gov Quantitative structure-activity relationship (QSAR) studies on a series of these compounds against bovine liver DHFR have been conducted to understand the molecular features required for potent inhibition. nih.gov These analyses suggest that the shape of the molecule is a critical determinant of its binding affinity to DHFR. nih.gov

Furthermore, trimethoprim (B1683648), a 2,4-diaminopyrimidine (B92962) derivative, is a well-known bacterial DHFR inhibitor. mdpi.com Analogs of trimethoprim incorporating an amide bond have been synthesized and evaluated as human DHFR (hDHFR) inhibitors. mdpi.commdpi.com Many of these derivatives exhibited greater inhibitory activity against hDHFR than trimethoprim itself, with some of the most potent inhibitors showing strong interactions with the catalytically important residue Glu-30. mdpi.com

These findings from analogous compounds suggest that the 2,4-diamino structural motif present in this compound could potentially confer inhibitory activity against DHFR.

Aminoglycoside phosphotransferases (APHs) are bacterial enzymes that confer resistance to aminoglycoside antibiotics by modifying them. frontiersin.org The APH(2”)-IIa enzyme is one of four known APH(2”) subfamilies and is capable of using both ATP and GTP as phosphate (B84403) donors for the phosphorylation of aminoglycosides. nih.govnih.gov

Structural and kinetic studies of APH(2”)-IIa have provided a detailed understanding of its mechanism. frontiersin.org The enzyme binds both the aminoglycoside substrate and the nucleotide cofactor (ATP or GTP) in its active site. frontiersin.org The structure of APH(2”)-IIa in complex with ADP and gentamicin (B1671437) C1a reveals the key interactions necessary for substrate recognition and catalysis. frontiersin.org While direct interaction studies with this compound are not available, the understanding of the APH(2”)-IIa binding pocket could inform the design of inhibitors based on the benzamide scaffold.

Dihydrofolate Reductase (DHFR) Inhibition (from analogous compounds)

Molecular Mechanisms of Action in Cellular Contexts

The engagement of this compound and its derivatives with their biological targets triggers a cascade of downstream cellular events.

In the context of cancer, the inhibition of ABL1 kinase by imidazole-based N-phenylbenzamide derivatives has been shown to induce cytotoxic effects in cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM. researchgate.net This suggests that the anticancer activity of these compounds is, at least in part, mediated through the disruption of ABL1 signaling pathways.

Similarly, the inhibition of FAK by its specific inhibitors leads to reduced cell adhesion and proliferation. rndsystems.com FAK is a central component of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix. By inhibiting FAK, these compounds disrupt the signaling pathways that control cell motility and survival, ultimately leading to anti-tumor effects. rndsystems.com

For compounds targeting DHFR, the primary mechanism of action is the depletion of intracellular tetrahydrofolate, a crucial cofactor in the synthesis of purines and thymidylate. mdpi.com This leads to an arrest of DNA synthesis and cell growth, which is the basis for their use as anticancer and antimicrobial agents. mdpi.com

The interaction of N-phenylbenzamide derivatives with DNA has also been explored. acs.org Certain diimidazoline N-phenylbenzamides have been shown to bind to the minor groove of AT-rich DNA sequences. acs.org This interaction can displace essential DNA-binding proteins, such as High Mobility Group (HMG)-box proteins, leading to the disruption of DNA function and ultimately cell death, a mechanism observed in kinetoplastid parasites. acs.org

Interference with Viral Nonstructural Proteins (e.g., VEEV)

Derivatives of the N-phenylbenzamide scaffold have been identified as potent inhibitors of the nonstructural protein 2 (nsP2) protease of the Venezuelan equine encephalitis virus (VEEV). acs.orgacs.org VEEV, an alphavirus transmitted by mosquitoes, can lead to severe neurological disease in humans, and there are currently no approved therapeutics. acs.orgnih.gov The nsP2 protease is a multifunctional enzyme essential for the virus's life cycle, as it processes the viral polyprotein, a critical step for establishing a productive infection. acs.orgnih.govpatsnap.com

Inhibitors based on the 2-amidinophenylbenzamide structure, such as the compound ML336, have demonstrated potent, low-nanomolar inhibition of several VEEV strains. acs.orgacs.org The mechanism of action is believed to be the interference with viral nonstructural proteins, which disrupts viral RNA synthesis. acs.orgnih.gov Studies have shown that these inhibitors interfere with the processing of the nsP123 polyprotein, effectively halting the production of essential viral components and significantly reducing viral replication. acs.orgnih.govpatsnap.com This targeted inhibition of a crucial viral enzyme highlights the therapeutic potential of this class of compounds against VEEV and other related alphaviruses. acs.orgpatsnap.com

| Compound/Derivative | Target | Reported Activity | Significance |

| 2-Amidinophenylbenzamides (e.g., ML336) | VEEV nsP2 Protease | Potent inhibition of multiple VEEV strains (EC₅₀ = 0.02–0.04 μM). acs.orgacs.org | Blocks viral replication by interfering with nonstructural protein processing. acs.orgnih.gov |

| Quinazolinone Hit 1 | VEEV | Cellular antiviral activity (EC₅₀ = 0.8 μM). acs.orgacs.org | Served as a starting point for the development of more potent amidine derivatives. acs.orgacs.org |

Disruption of Kinetoplast DNA (kDNA) Function in Parasites

N-phenylbenzamide derivatives are recognized for their activity against kinetoplastid parasites, including Trypanosoma brucei, the agent causing African trypanosomiasis. nih.govacs.org A defining feature of these parasites is the kinetoplast, a network of mitochondrial DNA (kDNA) that is essential for their survival. nih.gov This unique, AT-rich DNA structure has become a key target for DNA minor groove binders. nih.govacs.org

Compounds derived from N-phenylbenzamide, particularly bis(2-aminoimidazolines), bind strongly and selectively to the minor groove of AT-rich DNA. nih.govacs.org This interaction is believed to displace essential proteins, such as High Mobility Group (HMG)-box-containing proteins, that are necessary for kDNA function. acs.org The consequence of this binding is the disruption and eventual disintegration of the kDNA network, leading to the death of the parasite. nih.govacs.org Fluorescence microscopy has confirmed that these compounds accumulate in the parasite's mitochondrion and selectively target the kDNA. researchgate.net The loss of kDNA impairs critical mitochondrial functions and halts parasite proliferation, making it a primary mechanism of the compound's trypanocidal action. embopress.orgresearchgate.netmolbiolcell.org

| Compound Series | Target Organism | Mechanism | Effect |

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Binds to the minor groove of AT-rich kDNA. nih.govacs.org | Disrupts kDNA function, leading to parasite death. acs.org |

| Bisarylimidamides | T. brucei, T. cruzi, L. donovani | Submicromolar inhibition. nih.gov | Active and selective against multiple kinetoplastid parasites. nih.gov |

Allosteric Modulation of Receptors (e.g., MrgX1)

A derivative of the this compound scaffold has been identified as a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1). nih.govnih.govresearchgate.net Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) site, allowing them to fine-tune the receptor's activity rather than simply turning it on or off. frontiersin.orgnih.gov PAMs, specifically, enhance the response of the receptor to its endogenous agonist. frontiersin.orgnih.gov

MrgX1 is a receptor found specifically in sensory neurons and is considered an attractive non-opioid target for treating chronic pain. nih.govresearchgate.net The compound ML382, a 2-(sulfonamido)-N-phenylbenzamide, was the first potent and selective PAM discovered for MrgX1. nih.govresearchgate.net It potentiates the activation of MrgX1 by its agonist (BAM 22P) with an EC₅₀ of 0.19 µM but does not affect related receptors like MrgX2. caymanchem.com This modulation enhances the natural pain-inhibiting pathways without the broad side effects associated with direct agonists or opioids, demonstrating a sophisticated mechanism for therapeutic intervention. nih.govjhu.edu

| Modulator | Target Receptor | Modulation Type | Potency (EC₅₀) |

| ML382 | MrgX1 | Positive Allosteric Modulator (PAM) | 0.19 µM caymanchem.com |

Identification and Validation of Novel Biological Targets

Research into N-phenylbenzamide derivatives has uncovered novel biological targets beyond their initial applications. In the field of oncology, new imidazole-based N-phenylbenzamide derivatives have demonstrated promising anticancer activity. researchgate.net Computational and experimental studies identified the ABL1 kinase protein as a potential target for these compounds. researchgate.net Derivatives 4e and 4f from one study showed good cytotoxic activity against tested cancer cell lines, with IC₅₀ values ranging from 7.5 to 11.1 μM. researchgate.net Molecular docking and dynamic simulations revealed that these active compounds form stable complexes with the ABL1 kinase, suggesting a higher affinity for the target protein compared to a control. researchgate.net

Another study focused on developing novel acetylcholinesterase (AChE) inhibitors based on a benzamide structure for potential application in Alzheimer's disease. dergipark.org.tr The synthesized N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives were found to be potent inhibitors of the AChE enzyme, with inhibition constants (Ki) in the nanomolar range (15.51 ± 1.88 - 41.24 ± 10.13 nM). dergipark.org.tr The validation of these enzymes as targets for benzamide derivatives opens new avenues for the development of therapeutics for cancer and neurodegenerative diseases.

Investigation of Downstream Cellular Pathway Modulation

The interaction of this compound derivatives with their biological targets initiates a cascade of events that modulate downstream cellular pathways, ultimately determining the compound's physiological effect.

In Viral Infections: For VEEV, the inhibition of the nsP2 protease by benzamidine (B55565) inhibitors like ML336 directly blocks the synthesis of both positive- and negative-strand viral RNA. nih.gov This disruption of the viral replicase complex is a critical downstream effect that halts the entire viral replication cycle, preventing the spread of the infection. patsnap.comnih.gov

In Parasitic Infections: The binding of diamidine compounds to kDNA in trypanosomes triggers a rapid loss of the mitochondrial genome. researchgate.netresearchgate.net This event leads to a decrease in the mitochondrial membrane potential, inhibits cell proliferation, and ultimately induces cell cycle arrest and parasite death. researchgate.netuliege.be The inability to properly segregate kDNA during cell division is a key downstream failure that is lethal to the parasite. embopress.orgplos.org

In Neurological Signaling: As a PAM of the MrgX1 receptor, ML382 enhances the signaling cascade initiated by the receptor's natural agonist. nih.govcaymanchem.com This leads to an increased inhibition of high-voltage-activated calcium currents in dorsal root ganglion neurons. caymanchem.com The downstream effect is a dampening of pain signals in the spinal cord, which has been shown to alleviate both evoked and spontaneous pain in animal models without activating reward pathways, suggesting a low potential for abuse. jhu.edu

In Cancer and Cellular Proliferation: In cancer cells, the targeting of kinases like ABL1 by N-phenylbenzamide derivatives can disrupt critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway. researchgate.netjneurosci.org Similarly, compounds targeting platelet-derived growth factor (PDGF) signaling can modulate pathways like ERK/CREB and mTOR, which are fundamental to cell migration and proliferation. jneurosci.orgnih.gov

Preclinical Pharmacological Applications

Antiproliferative Activities in Cancer Cell Lines

Derivatives of N-phenylbenzamide have shown notable antiproliferative effects against a variety of human cancer cell lines.

In Vitro Efficacy Against Specific Cancer Cell Types

Studies have revealed the cytotoxic potential of N-phenylbenzamide derivatives against several cancer cell lines. For instance, certain imidazole-based N-phenylbenzamide derivatives, specifically compounds 4e and 4f, have demonstrated good activity against tested cancer cell lines, with IC50 values ranging between 7.5 and 11.1 μM. nih.govresearchgate.net Another study reported that a benzimidazole (B57391) derivative, 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide (164b), showed an IC50 value of 7.01 ± 0.20 μM against the MCF-7 breast cancer cell line. rsc.org

Furthermore, other related benzamide (B126) derivatives have also shown significant anticancer activity. For example, compound 6e, a benzodiazine derivative, exhibited IC50 values of 11.23 μM, 10.12 μM, and 13.92 μM against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 cell lines, respectively. nih.gov Similarly, compound 14b was effective against MCF-7 and MDA-MB-231 (breast cancer) cell lines with IC50 values of 1.9 μM and 0.57 μM, respectively. nih.gov

A different class of compounds, heterylmethylidene derivatives of imidazothiazolotriazinones, also displayed potent antiproliferative activity. rsc.org One derivative, compound 4n, had GI50 values below 10 nM against 24 out of 60 cancer cell lines tested. rsc.org

Table 1: In Vitro Antiproliferative Activity of N-Phenylbenzamide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference |

|---|---|---|---|

| Imidazole-based N-phenylbenzamides (4e, 4f) | Various | 7.5 - 11.1 μM | nih.govresearchgate.net |

| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide (164b) | MCF-7 | 7.01 ± 0.20 μM | rsc.org |

| Benzodiazine derivative (6e) | HepG2, HCT-116, MCF-7 | 11.23 μM, 10.12 μM, 13.92 μM | nih.gov |

| Compound 14b | MCF-7, MDA-MB-231 | 1.9 μM, 0.57 μM | nih.gov |

| Imidazothiazolotriazinone derivative (4n) | 60 cancer cell lines | < 10 nM (for 24 lines) | rsc.org |

Induction of Apoptosis and Cell Cycle Modulation

The antiproliferative effects of these compounds are often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. For instance, the benzimidazole derivative 164b was found to arrest the MCF-7 cell cycle in the G2/M and S phases. rsc.org Similarly, a novel hematopoietic cell kinase (HCK) inhibitor, iHCK-37, which has a N-phenylbenzamide structure, was shown to induce apoptosis in leukemia cells. nih.gov Treatment with iHCK-37 led to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL, along with the activation of caspase-3. nih.gov

Another study on an imidazothiazolotriazinone derivative, compound 4n, demonstrated that it induced both apoptosis and necrosis in Jurkat (acute T cell leukemia) cells. rsc.org

Antiprotozoal Activities

N-phenylbenzamide derivatives have emerged as promising agents against various protozoan parasites.

Efficacy Against Kinetoplastid Parasites (e.g., Trypanosoma, Leishmania)

Derivatives of N-phenylbenzamide have shown significant activity against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis (sleeping sickness) and leishmaniasis. These compounds often act as DNA minor groove binders, particularly targeting the kinetoplast DNA (kDNA) of the parasites. nih.gov

Bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) based on an N-phenylbenzamide scaffold have demonstrated micromolar activity against Trypanosoma brucei. nih.gov A specific diimidazoline N-phenylbenzamide was identified with high antitrypanosomal selectivity, exhibiting an IC50 value of 26 nM against cultured Trypanosoma brucei rhodesiense. acs.org Furthermore, a series of 2,4-diaminoquinazolines, designed as inhibitors of dihydrofolate reductase, showed potent activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. nih.gov However, their activity against Leishmania donovani was significantly lower. nih.gov

Activity Against Plasmodium falciparum

The N-phenylbenzamide scaffold has also been effective in the design of compounds with antimalarial activity. Diimidazoline N-phenylbenzamides have shown high antiplasmodial selectivity, with IC50 values ranging from 1.9 to 28 nM against cultured Plasmodium falciparum. acs.orgresearchgate.net One particular diimidazoline N-phenylbenzamide derivative demonstrated a potent IC50 value of 1.9 nM against the NF54 strain of P. falciparum. acs.org The structural features required for this high antiprotozoal activity include two 2-imidazoline heterocycles in a para orientation on the N-phenylbenzamide core. acs.org

Table 2: Antiprotozoal Activity of N-Phenylbenzamide Derivatives

| Compound/Derivative Class | Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| Diimidazoline N-phenylbenzamides | Plasmodium falciparum | 1.9 - 28 nM | acs.orgresearchgate.net |

| gem-dimethyl diimidazoline | Trypanosoma brucei rhodesiense | 26 nM | acs.org |

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar range | nih.gov |

| Bis(2-aminobenzimidazoles) | Trypanosoma brucei | Micromolar range | nih.gov |

| 2,4-diaminoquinazolines | Trypanosoma brucei rhodesiense, Trypanosoma cruzi | Potent activity | nih.gov |

Antimicrobial Applications

The applications of diamino-N-phenylbenzamide and related structures extend to antibacterial and antifungal activities. Schiff bases derived from 4-amino-N-(4-aminophenyl)benzamide have been synthesized and investigated for their antimicrobial properties against bacterial strains such as E. coli, K. pneumoniae, S. typhimurium, and P. mirabilis. asianpubs.orgresearchgate.net Additionally, 2,4-diamino-5-benzylpyrimidines have been explored as antibacterial agents. nih.gov The broader class of benzimidazoles, which can be derived from N-phenylbenzamide structures, is known to possess a wide range of biological activities, including antimicrobial effects. rsc.org

Antibacterial Activity

Antiviral Efficacy

The antiviral potential of N-phenylbenzamide derivatives has been investigated against several viruses, revealing promising inhibitory activities.

While there is no direct data on 2,4-diamino-N-phenylbenzamide, a derivative, (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (ML336), has been identified as a potent inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV). acs.orgacs.org This compound emerged from an optimization of a quinazolinone screening hit. acs.orgacs.org ML336 was found to potently inhibit several VEEV strains with low nanomolar efficacy (EC₅₀ = 0.02–0.04 μM) and without significant cytotoxicity (CC₅₀ > 50 μM). acs.orgacs.org Furthermore, it was shown to limit viral replication in vitro (EC₉₀ = 0.17 μM). acs.orgacs.org In mouse models of VEEV infection, this derivative demonstrated significant protection. acs.orgacs.org The mechanism of action appears to involve the interference of viral nonstructural proteins. acs.orgacs.org

A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their in vitro activity against Enterovirus 71 (EV 71). nih.gov Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated notable activity against several EV 71 strains, with IC₅₀ values in the low micromolar range (5.7 ± 0.8–12 ± 1.2 μM). nih.gov This compound also exhibited low cytotoxicity in Vero cells (TC₅₀ = 620 ± 0.0 μM). nih.gov These findings suggest that certain N-phenylbenzamide derivatives are promising lead compounds for the development of anti-EV 71 drugs. nih.gov Other studies have also identified N-phenylbenzamide and N-phenylacetophenone compounds with potent activity against EV71. researchgate.net